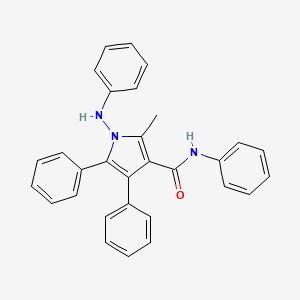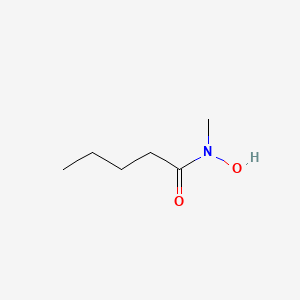![molecular formula C9H10N6 B14376831 N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide is a complex organic compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. One common method includes the use of formic acid, iron powder, and ammonium chloride to reduce the nitro group and effect the imidazole cyclization . Another method involves the use of N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs microwave-assisted synthesis, which significantly reduces reaction time and increases yield. For instance, using o-phenylenediamine dihydrochloride under microwave conditions can produce benzimidazoles with high efficiency . Additionally, environmentally benign solvents like water and renewable methine sources such as D-glucose are used in oxidative cyclization strategies .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its anticancer properties and as an inhibitor of various enzymes involved in metabolic pathways.
Mechanism of Action
The mechanism of action of N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. For example, it may inhibit DNA synthesis by binding to DNA polymerase or interfere with protein synthesis by targeting ribosomal subunits .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which shares the core structure but lacks the hydrazinylidenemethyl and carboximidamide groups.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting different biological activities.
N-Heterocyclic Carbenes (NHCs): Compounds with a similar imidazole ring structure but different substituents, used as ligands in coordination chemistry.
Uniqueness
N’-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrazinylidenemethyl group allows for unique interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H10N6 |
|---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide |
InChI |
InChI=1S/C9H10N6/c10-8(12-5-13-11)9-14-6-3-1-2-4-7(6)15-9/h1-5H,11H2,(H,14,15)(H2,10,12,13) |
InChI Key |
VRIXHRWVCLHOHV-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=N/C=N/N)N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=NC=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)
![2-[(3,4-Dimethoxyphenyl)methyl]-1,2-benzothiazole-3(2H)-thione](/img/structure/B14376763.png)
![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)
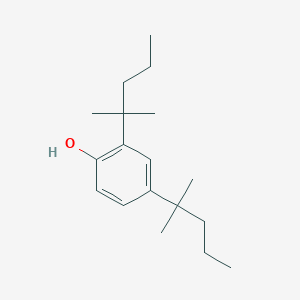

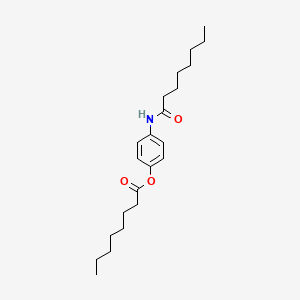

![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
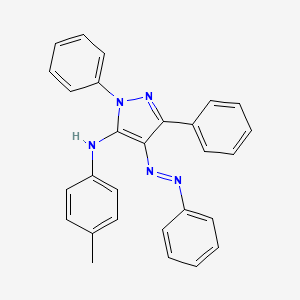
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
